

An In-depth Technical Guide to the Structure of Trimethylolpropane Phosphite

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Compound of Interest

Compound Name: *Tmppaa*

Cat. No.: *B1682968*

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Introduction

Trimethylolpropane phosphite (TMPP), also known by its IUPAC name 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, is a bicyclic phosphite ester with the chemical formula $C_6H_{11}O_3P$. [1][2][3] It presents as a white, waxy solid at room temperature and is utilized primarily as a ligand in organometallic chemistry and catalysis.[2] Its distinctive cage-like structure imparts unique chemical properties, including high basicity and a small steric footprint, making it a subject of interest for researchers in synthetic chemistry and materials science.[2] This document provides a comprehensive overview of its structure, properties, synthesis, and experimental considerations for professionals in research and drug development.

Chemical Structure and Properties

The core of trimethylolpropane phosphite is a rigid bicyclo[2.2.2]octane framework, where a phosphorus atom and a quaternary carbon serve as the bridgeheads. Three oxygen atoms bridge the phosphorus atom to the three methylene groups attached to the central ethyl-substituted carbon. This arrangement forms a compact and sterically constrained cage structure, often abbreviated as "EtCage". The phosphorus atom is in the +3 oxidation state, characteristic of a phosphite ester.

The molecule's rigidity and the electronegativity of the oxygen atoms influence the electronic properties of the phosphorus atom, making it a strong σ -donor, a property that is highly valuable in its role as a ligand for transition metals.

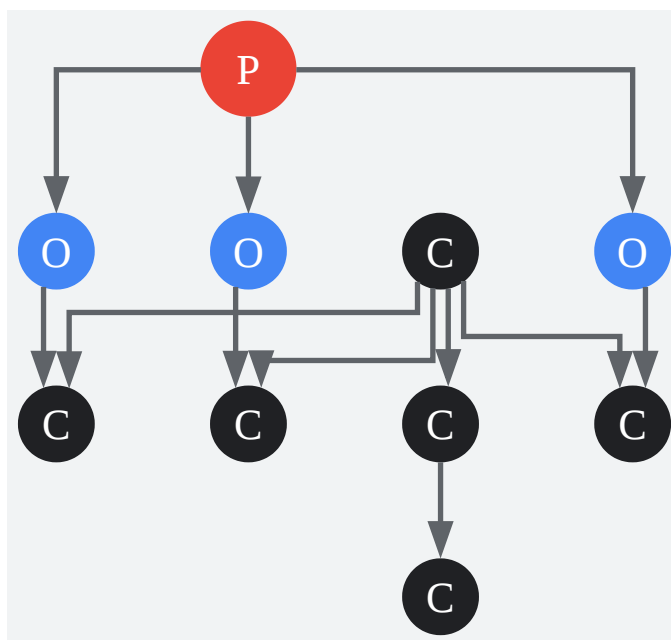
Physicochemical Data

A summary of the key quantitative properties of trimethylolpropane phosphite is presented below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	824-11-3	
Molecular Formula	C ₆ H ₁₁ O ₃ P	
Molecular Weight	162.12 g/mol	
IUPAC Name	4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane	
Appearance	White to off-white crystalline solid	
Melting Point	53-58 °C	
Boiling Point	100 °C @ 8 mmHg	
Solubility	Insoluble in water; Soluble in various organic solvents (e.g., methanol, toluene, acetone)	
Ligand Cone Angle	101°	

Visualization of Chemical Structure

The following diagram illustrates the bicyclic cage structure of trimethylolpropane phosphite.



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Bicyclic structure of Trimethylolpropane Phosphite.

Experimental Protocols: Synthesis

Trimethylolpropane phosphite is typically synthesized via one of two primary methods: the reaction of trimethylolpropane with a phosphorus source like phosphorus trichloride, or through a transesterification reaction with another phosphite ester, such as trimethyl phosphite.

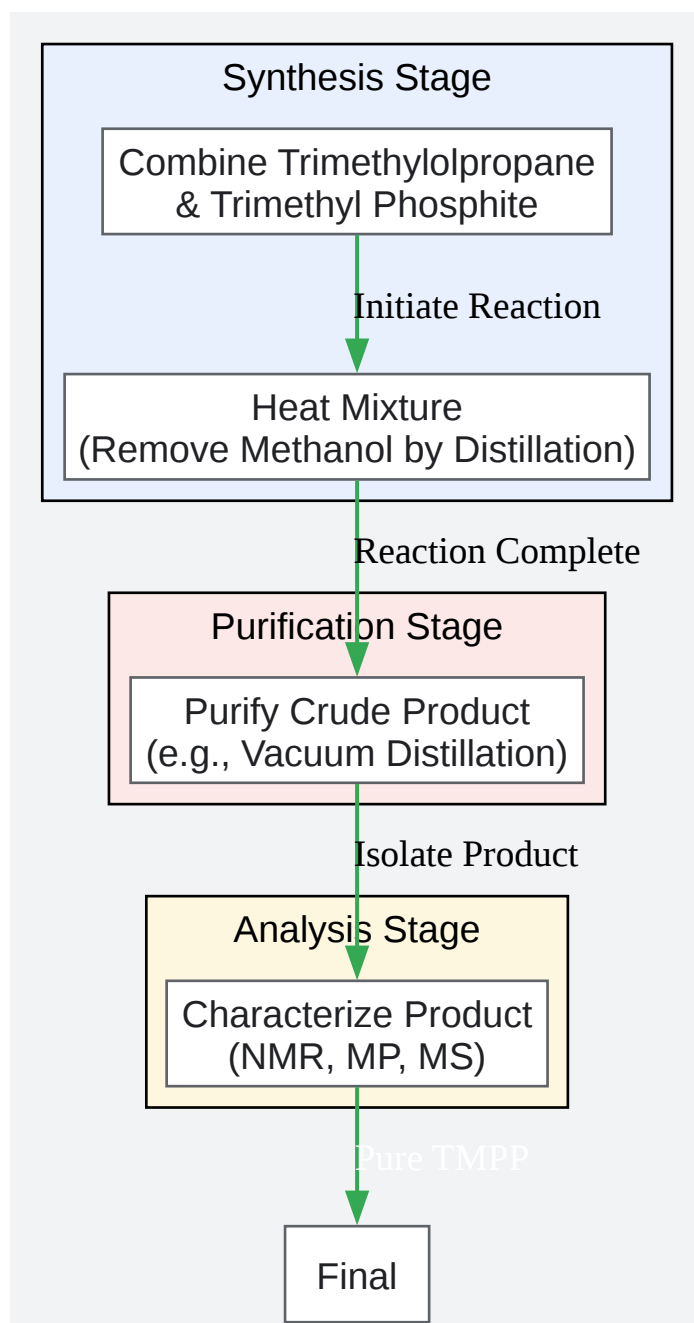
General Protocol for Synthesis via Transesterification

This method is often preferred as it avoids the use of corrosive phosphorus trichloride and the generation of HCl byproduct.

- **Reactant Preparation:** Trimethylolpropane ($\text{EtC}(\text{CH}_2\text{OH})_3$) and trimethyl phosphite ($\text{P}(\text{OMe})_3$) are combined in a reaction vessel, typically in equimolar amounts. The reaction can be performed with or without a solvent.
- **Reaction Conditions:** The mixture is heated. The reaction proceeds via the elimination of methanol (MeOH), which is often removed by distillation to drive the reaction to completion. The reaction equation is: $\text{P}(\text{OMe})_3 + \text{EtC}(\text{CH}_2\text{OH})_3 \rightarrow 3 \text{ MeOH} + \text{EtC}(\text{CH}_2\text{O})_3\text{P}$

- Purification: After the reaction is complete (as determined by the cessation of methanol evolution), the crude product is purified. This is commonly achieved by vacuum distillation or recrystallization from a suitable organic solvent.
- Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^{31}P and ^1H), melting point analysis, and mass spectrometry.

The following diagram outlines the general workflow for the synthesis of trimethylolpropane phosphite.



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General workflow for synthesis and purification.

Structural Significance and Applications

The rigid, cage-like structure of TMPP is directly responsible for its utility in chemistry.

- **Ligand in Catalysis:** The small ligand cone angle (101°) and strong electron-donating (basic) nature make TMPP an effective ligand for transition metals in catalysis. It has been used in reactions such as hydrogenation, hydroformylation, and polymerization.
- **Flame Retardancy:** TMPP is explored as a flame retardant in polymeric materials and textile coatings. Its phosphorus content contributes to the formation of a protective char layer upon combustion, inhibiting the spread of flames.
- **Reactivity:** The compound can form an isolable ozonide, which decomposes to release singlet oxygen. It also reacts slowly with water to produce phosphorous acid and trimethylolpropane.

Safety Considerations

For professionals in research and drug development, it is critical to note that trimethylolpropane phosphite is highly toxic and classified as a convulsant. It is fatal if swallowed and toxic in contact with skin. The LD50 in mice (intraperitoneal) is reported as 1.1 mg/kg. All handling should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

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